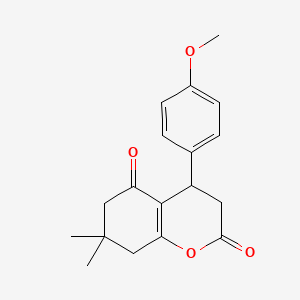

4-(4-methoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione

Description

4-(4-Methoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione is a chromene-dione derivative characterized by a bicyclic framework with a 4-methoxyphenyl substituent at the 4-position. Chromene-diones are synthetically versatile due to their fused heterocyclic structure, which allows for diverse functionalization.

Properties

IUPAC Name |

4-(4-methoxyphenyl)-7,7-dimethyl-3,4,6,8-tetrahydrochromene-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O4/c1-18(2)9-14(19)17-13(8-16(20)22-15(17)10-18)11-4-6-12(21-3)7-5-11/h4-7,13H,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URYLFBRHPZSWSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(CC(=O)O2)C3=CC=C(C=C3)OC)C(=O)C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione typically involves the following steps:

Condensation Reaction: The initial step involves the condensation of 4-methoxybenzaldehyde with dimedone (5,5-dimethyl-1,3-cyclohexanedione) in the presence of a base such as piperidine. This reaction forms the chromene core.

Cyclization: The intermediate product undergoes cyclization to form the tetrahydrochromene structure.

Purification: The final product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of reduced chromenes.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(4-methoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.

Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following comparison focuses on substituent effects (e.g., methoxy, chloro, nitro, hydroxy) at the 4-aryl position of the chromene-dione core. Data are compiled from synthesis protocols, spectral analyses, and physicochemical studies of analogs.

Structural and Molecular Variations

*Estimated based on phenyl analog (C₁₇H₁₈O₃) + methoxy substitution .

Spectroscopic Properties

Carbonyl Group Analysis

The target compound’s carbonyl signals are expected to appear at lower δ values (~165–170 ppm for ¹³C NMR) compared to electron-withdrawing substituents (e.g., nitro or chloro), as the methoxy group donates electron density, reducing deshielding effects.

Aromatic Proton Shifts

The target compound’s para-methoxy group is anticipated to deshield aromatic protons, shifting them downfield relative to the phenyl analog but upfield compared to nitro or chloro derivatives.

Physicochemical Properties

The methoxy group’s intermediate polarity likely positions the target compound’s melting point between phenyl (nonpolar) and nitro/hydroxy (polar) analogs.

Biological Activity

The compound 4-(4-methoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione is a member of the chromene family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C18H20O4

- Molecular Weight : 300.35 g/mol

- CAS Number : 338750-77-9

- Structural Features : The compound features a methoxy group and a dimethyl substitution on the chromene backbone, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound.

-

Mechanism of Action :

- The compound has been shown to interact with microtubules, leading to cell cycle arrest and apoptosis in cancer cells. Specifically, it disrupts tubulin polymerization and induces G2/M phase arrest in MCF-7 breast cancer cells .

- The IC50 values for various cancer cell lines have been reported to be in the nanomolar range, indicating potent activity comparable to established chemotherapeutics like colchicine .

-

Case Studies :

- A study demonstrated that treatment with this compound resulted in significant apoptosis in MCF-7 cells, as evidenced by flow cytometry and confocal microscopy analyses .

- Another investigation into its derivatives revealed that modifications to the methoxy group could enhance cytotoxic effects against different cancer cell lines .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties.

- Antibacterial Effects :

- Antifungal Properties :

Antioxidant Activity

The antioxidant capacity of this compound has been explored in several studies.

- Mechanism :

- The compound scavenges free radicals and reduces oxidative stress markers in vitro. This property is crucial for protecting cells from oxidative damage associated with various diseases.

Research Findings Summary

Q & A

Q. What synthetic routes are commonly employed to prepare this compound, and what are the critical reaction parameters?

- Methodological Answer : The compound is synthesized via a multicomponent condensation reaction involving a β-ketoester, substituted benzaldehyde (e.g., 4-methoxybenzaldehyde), and a cyclic diketone. Key parameters include:

- Catalyst : Protic acids (e.g., p-toluenesulfonic acid) or Lewis acids to facilitate cyclization.

- Solvent : Refluxing ethanol or toluene to achieve optimal reaction rates.

- Temperature : Reactions typically proceed at 80–100°C for 8–12 hours.

- Work-up : Purification via column chromatography (silica gel, hexane/ethyl acetate) yields the product .

Q. How can crystallographic data validate the molecular structure of this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SC-XRD) : Provides atomic-level resolution of the chromene ring system and substituents. For example, related chromene-dione derivatives show bond lengths of ~1.5 Å for C–C single bonds and ~1.2 Å for carbonyl groups .

- Data Quality Metrics : A high data-to-parameter ratio (>14:1) and low R-factor (<0.1) ensure reliability. For example, a related structure (4-chlorophenyl analog) achieved R = 0.062 and wR = 0.186 .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) and experimental data resolve contradictions in conformational analysis of the chromene ring?

- Methodological Answer :

- Cremer-Pople Puckering Parameters : Quantify non-planarity of the six-membered chromene ring. For a typical chair conformation, the puckering amplitude (Q) ranges from 0.5–0.7 Å, and the polar angle (θ) is ~0° (planar) or ~180° (chair) .

- DFT Optimization : Compare computed and experimental torsion angles (e.g., using Gaussian or ORCA software). Discrepancies >5° may indicate crystal-packing effects or solvent interactions .

Q. What advanced refinement techniques in SHELXL improve the accuracy of crystallographic models for this compound?

- Methodological Answer :

- Twinning Refinement : For cases of pseudo-merohedral twinning, use the TWIN and BASF commands in SHELXL to refine twin fractions .

- Anisotropic Displacement Parameters : Apply anisotropic refinement to non-H atoms to model thermal motion accurately.

- Hydrogen Bonding Networks : Use DFIX and DANG restraints to maintain chemically sensible geometries during refinement .

Q. How does the electronic environment of the 4-methoxyphenyl substituent influence the compound’s reactivity in photochemical studies?

- Methodological Answer :

- UV-Vis Spectroscopy : The methoxy group acts as an electron donor, red-shifting absorption maxima (λmax) compared to non-substituted analogs. For example, λmax may shift from 300 nm (unsubstituted) to 320 nm (methoxy-substituted).

- TD-DFT Calculations : Predict excited-state behavior by correlating HOMO-LUMO gaps with experimental λmax values. Electron-donating groups reduce the energy gap, enhancing visible-light absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.